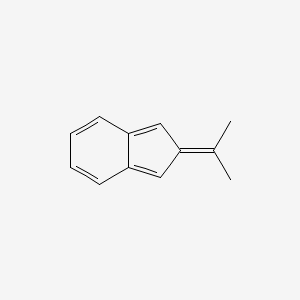

2-(Propan-2-ylidene)-2H-indene

Description

Contextualization of Indene (B144670) Scaffolds within Modern Organic and Materials Chemistry

Indene, a polycyclic hydrocarbon with the chemical formula C9H8, consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org This fundamental structure, known as an indene scaffold, is a cornerstone in the fields of modern organic and materials chemistry. Indene and its derivatives are recognized as important raw materials for a variety of applications, including optical functional materials and functional resins. jfe-chem.com

The versatility of the indene scaffold lies in its reactivity and ability to be readily modified. It can undergo polymerization and condenses with aldehydes or ketones to form highly colored benzofulvenes. wikipedia.org Furthermore, treatment with organolithium reagents yields lithium indenyl compounds, which are significant as ligands in organometallic chemistry, leading to the formation of numerous transition metal indenyl complexes. wikipedia.org These complexes have shown utility as catalysts, for instance, in the polymerization of olefins. researchgate.net

In materials chemistry, indene derivatives have been investigated for their potential in developing advanced materials. For example, indene-C60 adducts, synthesized through Diels-Alder cycloadditions, have been explored as electron-transporting materials for flexible perovskite solar cells. nih.govacs.org The ability to introduce various functional groups onto the indene structure allows for the fine-tuning of its electronic properties, making it a valuable component in the design of new photoactive and electroactive materials. nih.govacs.orgnih.gov

Substituted indene derivatives are also prominent in medicinal chemistry, where the indene fragment is present in many natural and synthetic biologically active compounds. researchgate.net They serve as crucial structural motifs in molecules with a wide range of biological activities, including anti-proliferative agents. researchgate.net The design and synthesis of novel indene-based scaffolds continue to be an active area of research for discovering new therapeutic agents. nih.gov

Significance of 2-(Propan-2-ylidene)-2H-indene and Related Indene Derivatives as Core Structures for Academic Inquiry

This compound belongs to the fulvene (B1219640) class of compounds, which are characterized by a cross-conjugated, cyclic structure. beilstein-journals.orgnih.gov Fulvenes, and specifically pentafulvenes like this compound, have captivated researchers for over a century due to their unusual electronic properties and unique reactivity. beilstein-journals.orgnih.gov These molecules are valuable subjects for theoretical studies concerning aromaticity and the effects of substituents. nih.gov

The exocyclic double bond in fulvenes is a key feature that dictates their reactivity. beilstein-journals.orgnih.gov The nature of the substituents on this exocyclic carbon significantly influences the fulvene's stability and reactivity. beilstein-journals.orgnih.gov For instance, electron-donating groups can increase the aromaticity of the five-membered ring, while electron-withdrawing groups can decrease it. nih.govrsc.org This tunability allows for the systematic investigation of structure-property relationships.

Fulvenes are highly versatile in cycloaddition reactions, where they can act as 2π, 4π, or 6π components, leading to the synthesis of complex polycyclic carbon scaffolds. beilstein-journals.orgnih.gov This reactivity has been extensively utilized in the synthesis of natural products and has found applications in materials chemistry and dynamic combinatorial chemistry. beilstein-journals.org The ability to form diverse and intricate molecular architectures makes fulvene derivatives, including this compound, important intermediates in organic synthesis. beilstein-journals.orgacs.org

Recent computational studies have further illuminated the interplay between aromaticity and substituent effects in fulvene derivatives. nih.govacs.org These theoretical investigations provide a deeper understanding of the electronic structure and reactivity of these molecules, guiding the design of new functional materials and molecular systems. For example, modifying the aromaticity of fulvenes through substitution can tune the singlet-triplet energy gap, which is a valuable strategy in designing new chromophores for applications like singlet fission materials. nih.gov The continued academic inquiry into this compound and its analogs promises to unlock new applications and fundamental chemical insights.

Table of Key Indene and Fulvene Derivatives in Research

| Compound Name | Application/Significance |

| Indene | Starting material for resins and ligands wikipedia.orgjfe-chem.com |

| Indene-C60 adducts | Electron-transporting materials in solar cells nih.govacs.org |

| (Z)-arylmethylideneindenes | Serotonin 5-HT6 receptor ligands nih.gov |

| Indenylsulfonamides | Serotonin 5-HT6 receptor ligands nih.gov |

| Pentafulvene | Model compound for studying aromaticity and reactivity nih.govbeilstein-journals.orgnih.gov |

| Hemicyanine-based scaffolds | Afterglow luminescence imaging probes nih.gov |

Properties of Indene

| Property | Value |

| Chemical Formula | C9H8 wikipedia.org |

| Molar Mass | 116.16 g/mol wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.997 g/mL wikipedia.org |

| Melting Point | -1.8 °C wikipedia.org |

| Boiling Point | 181.6 °C wikipedia.org |

| Acidity (pKa) | 20.1 (in DMSO) wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

37620-72-7 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-propan-2-ylideneindene |

InChI |

InChI=1S/C12H12/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-8H,1-2H3 |

InChI Key |

LRQBKMUJLKHEPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C=C2C=CC=CC2=C1)C |

Origin of Product |

United States |

Sophisticated Synthetic Strategies for 2 Propan 2 Ylidene 2h Indene and Its Derivatives

Advanced Catalytic Approaches

Transition metal catalysis offers powerful and versatile tools for the synthesis of complex organic molecules like indenes. These methods often proceed with high efficiency and selectivity under mild reaction conditions.

Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes

A novel and direct method for producing polysubstituted indenes involves the gold-catalyzed intramolecular hydroalkylation of readily available ynamides. nih.govacs.org This reaction proceeds under mild conditions when a N-heterocyclic carbene-gold complex is used. nih.gov The catalytic cycle is initiated by the activation of the ynamide's electron-rich alkyne, which leads to the formation of a transient, highly reactive gold-keteniminium ion. nih.govacs.org

The exceptional electrophilicity of this intermediate triggers a acs.orgacs.org-hydride shift, followed by a subsequent cyclization to form the indene (B144670) ring. nih.govacs.org In-depth experimental and computational studies, including DFT calculations, have been conducted to understand the mechanism of this transformation. acs.orgnih.gov These studies have revealed that the acs.orgacs.org-hydride shift is the rate-determining step of the reaction. nih.gov The resulting indenes are densely functionalized and contain an endocyclic enamide, which provides a versatile handle for further chemical modifications. nih.gov

| Catalyst | Substrate | Product | Key Features |

| NHC-Gold Complex | Ynamides | Polysubstituted Indenes | Mild conditions, high electrophilicity of intermediate, acs.orgacs.org-hydride shift. nih.gov |

| IPrAuNTf₂ | Ynamide 1a | 2-Aminoindenes | Involves a gold-keteniminium ion intermediate. acs.org |

Palladium-Catalyzed Cyclization Reactions for Indene Systems

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of indene and related heterocyclic systems. One notable application is the carbonylative cyclization of unsaturated aryl iodides to produce indanones, which are precursors to indenes. acs.org This process typically employs a palladium(II) acetate (B1210297) catalyst with additives like pyridine (B92270) and n-Bu₄NCl under a carbon monoxide atmosphere. acs.org

The proposed mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by CO insertion to form an acylpalladium intermediate. This intermediate then undergoes cyclization onto a neighboring double bond. acs.org Another powerful strategy is the palladium-catalyzed double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to synthesize pyrrolo[3,2-g]indoles, demonstrating the versatility of palladium in constructing complex fused-ring systems. nih.gov Furthermore, palladium nanoparticle-catalyzed intramolecular Heck cyclization of N-vinyl and N-allyl-2-haloanilines provides an efficient route to various indole (B1671886) derivatives, which share a structural relationship with the indene core. rsc.org

| Catalyst System | Reaction Type | Substrates | Products |

| Pd(OAc)₂ / Pyridine / n-Bu₄NCl | Carbonylative Cyclization | Unsaturated aryl iodides | Indanones acs.org |

| Palladium diacetate–triphenylphosphine | Double Reductive Cyclization | 2,3-dinitro-1,4-dialkenylbenzenes | 1H,8H-Pyrrolo[3,2-g]indoles nih.gov |

| Palladium(II)-PEG | Intramolecular Heck Cyclization | N-vinyl and N-allyl-2-haloanilines | Indoles rsc.org |

Other Transition Metal-Catalyzed Syntheses (e.g., Ag, Cu, Fe, Pt, Ru)

Beyond gold and palladium, other transition metals have also been employed in the synthesis of indene and related structures. For instance, copper(I) salts like CuOTf have been shown to be effective catalysts for [2+2] photocycloaddition reactions, which can be utilized to construct cyclobutane (B1203170) rings that may serve as precursors to more complex polycyclic systems. acs.org Ruthenium complexes can act as electron transfer photocatalysts in the intermolecular [2+2] cycloaddition of styrenes, leading to the formation of cyclobutanes with high stereocontrol. acs.org

Cycloaddition Reactions for Indene Scaffold Construction

Cycloaddition reactions are powerful methods for the stereoselective formation of cyclic compounds. These reactions are characterized by the concerted or stepwise formation of two new bonds to form a ring.

Diels-Alder Cycloadditions in Indene Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool for the construction of six-membered rings and has been applied to the synthesis of indene-containing polycyclic systems. nih.govwikipedia.org For example, a highly regioselective and stereoselective hetero-Diels-Alder cycloaddition of indene with an N-sulfonyl-1-aza-1,3-butadiene has been reported. tandfonline.com This reaction leads to the formation of 5H-indeno[1,2-b]pyridines, which are precursors to azafluorenones, a class of biologically active alkaloids. tandfonline.com The reaction of anilines, aromatic aldehydes, and indene in a eutectic mixture of urea (B33335) and zinc chloride can also produce indeno[2,1-c]quinolines in high yields. nih.gov

| Diene/Dienophile Pair | Reaction Conditions | Product |

| Indene and N-sulfonyl-1-aza-1,3-butadiene | Not specified | 5H-Indeno[1,2-b]pyridine tandfonline.com |

| Anilines, aromatic aldehydes, and indene | Urea/ZnCl₂ eutectic mixture | Indeno[2,1-c]quinolines nih.gov |

Photochemical Cycloadditions and Related Transformations

Photochemical [2+2] cycloadditions are valuable for synthesizing strained four-membered rings, which can be key intermediates in the synthesis of more complex molecules. libretexts.org These reactions are typically initiated by the photoexcitation of one of the reacting partners, which must contain a chromophore capable of absorbing light. libretexts.org An interesting application is the photochemical cycloaddition of indeno[2,1-a]indene, a trans-stilbene (B89595) analogue, with various olefins to produce propellanes. acs.org The reaction's success is dependent on the electronic nature of the olefin, with electron-poor olefins generally favoring the desired cycloaddition. acs.org The stereochemistry of the products in these reactions is often predictable, with the least hindered product being favored. libretexts.org

| Reactants | Reaction Type | Product | Key Features |

| Indeno[2,1-a]indene and olefins | [2+2] Photocycloaddition | Propellanes | Proceeds through a singlet exciplex intermediate. acs.org |

| Alkenes and N-alkyl maleimides | [2+2] Photocycloaddition | Cyclobutane derivatives | Proceeds under 370 nm irradiation without an external photocatalyst. nih.gov |

| Alkenes and N-aryl maleimides | [2+2] Photocycloaddition | Cyclobutane derivatives | Requires a thioxanthone photosensitizer under 440 nm irradiation. nih.gov |

Base-Mediated and Carbocationic Rearrangement Routes

Rearrangement reactions offer powerful pathways to complex molecular scaffolds from simpler precursors. For indene synthesis, both base-mediated and carbocationic rearrangements are pivotal, enabling the construction of the fused-ring system through strategic bond reorganization.

Base-Mediated Routes:

Base-mediated reactions are fundamental to the synthesis of fulvene (B1219640) derivatives, which share the exocyclic double bond feature with 2-(propan-2-ylidene)-2H-indene. The classic Thiele synthesis, for instance, involves the base-promoted condensation of cyclopentadiene (B3395910) with a ketone or aldehyde. nih.govbeilstein-journals.org Modern variations often employ amine bases like pyrrolidine (B122466), which can be used in catalytic amounts to improve efficiency and yield. nih.govnih.gov In a typical procedure, pyrrolidine catalyzes the condensation of cyclopentadiene with a carbonyl compound, such as acetone, to form the corresponding 6,6-dialkylfulvene. nih.gov

More complex indene structures can also be accessed through base-promoted cyclizations. For example, indene-dienes can serve as two-carbon building blocks in reactions with p-quinone methides (p-QMs) or N-2,2,2-trifluoroethylisatin ketimines to produce diverse spirocyclic indene scaffolds with high diastereoselectivity. rsc.org Furthermore, certain substituted indenes can undergo rearrangement under remarkably mild conditions. It has been shown that 1,2-disubstituted 3-aminoindenes can isomerize at room temperature without light irradiation, a process facilitated by the 3-amino group which lowers the energy barrier for the framework rearrangement. acs.org

Carbocationic Rearrangement Routes:

Carbocationic rearrangements involve the migration of an alkyl or hydride group to a positively charged carbon, typically to form a more stable carbocationic intermediate. numberanalytics.comvedantu.comlibretexts.org These rearrangements are central to several indene synthesis strategies.

One of the most powerful carbocation-based methods for forming five-membered rings is the Nazarov cyclization. mdpi.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or a precursor like a 1,4-pentadien-3-ol (B123337) to form a cyclopentenyl cation. nih.govnih.gov This cation then undergoes elimination to yield a cyclopentenone or a related derivative. Lewis acids such as iron(III) bromide (FeBr₃) have been effectively used to catalyze the intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols, leading to the formation of complex structures like cyclopenta[b]indoles and spiro[indene-1,4'-quinoline]s with high selectivity. nih.govnih.govrsc.org Similarly, Brønsted acids like trifluoromethanesulfonic acid can catalyze the cyclization of diaryl- or alkyl-aryl-1,3-dienes to produce substituted indenes in good yields under mild conditions. organic-chemistry.org

Another carbocationic approach involves the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes. This process proceeds through the generation of benzyl (B1604629) cation intermediates, which then undergo cyclization to afford functionalized indene derivatives with high regioselectivity. organic-chemistry.org

Table 1: Comparison of Catalysts in Carbocationic Cyclizations for Indene Synthesis

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| FeBr₃ (Lewis Acid) | 1,4-Pentadien-3-ols | Cyclopenta[b]indoles, Spiroindenes | Nazarov cyclization cascade; high regio- and diastereoselectivity. nih.govnih.gov |

| Trifluoromethanesulfonic Acid (Brønsted Acid) | Diaryl- and Alkyl-aryl-1,3-dienes | Substituted Indenes | Mild conditions; good to excellent yields. organic-chemistry.org |

| FeCl₃ (Lewis Acid) | N-Benzylic sulfonamides and internal alkynes | Functionalized Indenes | Generation of benzyl cation intermediates; high regioselectivity. organic-chemistry.org |

| BCl₃ (Lewis Acid) | o-Alkynylstyrenes | Boron-functionalized Indenes/Benzofulvenes | Metal-free; selective control over product formation. acs.org |

Stereoselective and Enantioselective Synthesis of Indene Architectures

The development of methods to control the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, enabling access to specific stereoisomers of chiral molecules.

Stereoselective Synthesis:

Stereoselective reactions yield a predominance of one stereoisomer over others. A notable strategy for the stereoselective construction of functionalized indenes featuring an exocyclic double bond involves a base-promoted, regioselective cascade iodoalkylation of alkynes. nih.gov This method allows for the consecutive formation of multiple bonds in a single operation, producing highly functionalized indenes that can be further modified. nih.gov Diastereoselective syntheses are also prominent, such as the base-promoted cyclization of indene-dienes to create spirocyclic indenes with excellent diastereoselectivity (>20:1 dr). rsc.org

Enantioselective Synthesis:

Enantioselective synthesis focuses on producing one enantiomer of a chiral compound. This is often achieved using chiral catalysts that create a chiral environment for the reaction.

Phase-transfer catalysis using chiral ammonium (B1175870) salts has emerged as a powerful tool. A highly enantio- and diastereoselective route to complex indanes bearing all-carbon quaternary stereocenters has been developed via a cation-directed 5-endo-trig cyclization. thieme.deproquest.com This formally disfavored cyclization proceeds with high enantioselectivity (up to 99.5:0.5 er) under the influence of a chiral cation. proquest.comnih.gov

N-Heterocyclic carbenes (NHCs) have also been employed as organocatalysts. Chiral NHCs can trigger intramolecular Michael additions in which the umpolung (polarity-inverted) reactivity of a conjugated aldehyde is harnessed to construct the indane skeleton with excellent enantiocontrol. rsc.org

Transition metal catalysis is another major pillar of enantioselective indene synthesis. Chiral ligands are used to modulate the reactivity and selectivity of a metal center.

Copper: In the presence of a chiral phosphine (B1218219) ligand like (S)-Xyl-P-Phos, copper can catalyze the enantioselective cyclization of thioamide enolates to afford indane derivatives. rsc.org

Rhodium: Rhodium catalysts have been used for the enantioselective activation of C-Si bonds in a desymmetrization reaction, initiating a cascade that forms indanol derivatives. rsc.org

Gold: Gold catalysts bearing chiral spiroketal bisphosphine ligands have proven effective in the enantioselective cyclopropanation of indenes. rsc.org

Table 2: Examples of Enantioselective Syntheses of Indane/Indene Derivatives

| Catalytic System | Reaction Type | Product | Enantioselectivity (ee/er) |

|---|---|---|---|

| Chiral Ammonium Salt / CsOH·H₂O | Cation-directed 5-endo-trig cyclization | Indanes with quaternary centers | up to 99.5:0.5 er nih.gov |

| Chiral N-Heterocyclic Carbene (NHC) | Intramolecular Michael Addition | Fused Indanes | up to 99% ee rsc.org |

| Cu / (S)-Xyl-P-Phos | Intramolecular Conjugate Addition | Thioamide-substituted Indanes | High ee |

| Rhodium / Chiral Ligand | C-Si Bond Activation/Cyclization | Indanol Derivatives | High ee |

| Gold / Chiral Bisphosphine | Cyclopropanation of Indenes | Spirocyclopropyl Indanes | High ee rsc.org |

Elucidation of Reaction Mechanisms and Kinetics of 2 Propan 2 Ylidene 2h Indene Transformations

Mechanistic Pathways of Indene (B144670) Formation Reactions

The synthesis of the indene core can be achieved through several mechanistic routes, often involving highly reactive intermediates and complex molecular rearrangements.

A modern and efficient method for synthesizing polysubstituted indenes involves the use of ynamides. nih.govacs.org In this process, a key step is the generation of highly electrophilic activated keteniminium ions. researchgate.netacs.org These intermediates are formed by the reaction of an ynamide with an acid or a π-acidic metal complex, such as a N-heterocyclic carbene-gold complex. nih.govacs.org

It's important to distinguish this from other types of hydride shifts, such as the researchgate.netsciforum.net-hydrogen shift observed in the cyclization of certain 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.org While both involve hydrogen migration, the nature of the intermediates and the reaction conditions differ. The researchgate.netsciforum.net-hydride shift in the context of keteniminium ions is a key step in a cascade reaction that efficiently constructs the indene framework. frontiersin.org

Carbocation intermediates play a central role in several synthetic routes to indenes. sciforum.net One such approach involves the acid-catalyzed cyclization of 2-allenylbenzaldehyde dithioacetals. sciforum.net In this mechanism, protonation of the dithioacetal leads to a carbocationic intermediate. sciforum.net This is followed by a cyclization step where the central carbon of the allene (B1206475) moiety attacks the carbocationic center, forming the five-membered ring of the indene. sciforum.net

In some cases, the initially formed carbocation may undergo rearrangement to a more stable carbocation before cyclization. This is a common phenomenon in reactions involving carbocation intermediates, where a less stable carbocation (e.g., secondary) can rearrange via a hydride or alkyl shift to form a more stable one (e.g., tertiary). masterorganicchemistry.combyjus.com The driving force for this rearrangement is the increased stability of the resulting carbocation. byjus.com

For instance, the reaction of arylallenes with tris(pentafluorophenyl)borane (B72294) induces a cyclization that proceeds via a 1,1-carboboration, which is a C-C bond-forming step involving a carbocationic species. rsc.org Similarly, the FeCl3-catalyzed reaction of N-benzylic sulfonamides with internal alkynes generates benzyl (B1604629) cation intermediates that lead to the formation of indene derivatives. organic-chemistry.org These examples highlight the versatility of carbocation-mediated cyclizations in indene synthesis.

While not a primary method for the initial construction of the indene ring itself, nucleophilic substitution reactions are crucial for the subsequent functionalization of indene derivatives. The principles of SN1 and SN2 reactions govern the reactivity of substituted indenes. chemicalnote.comorganic-chemistry.org

An SN2 (bimolecular nucleophilic substitution) reaction involves a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ulethbridge.ca This process is sensitive to steric hindrance; it proceeds fastest at less substituted carbon centers. ulethbridge.ca The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comlibretexts.org

An SN1 (unimolecular nucleophilic substitution) reaction, on the other hand, is a two-step process. ulethbridge.ca The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. chemicalnote.com The nucleophile then attacks the carbocation in the second, faster step. chemicalnote.com SN1 reactions are favored for substrates that can form stable carbocations (e.g., tertiary) and are often facilitated by polar protic solvents. organic-chemistry.orgyoutube.com The rate of an SN1 reaction typically depends only on the concentration of the substrate. youtube.com

In the context of indenes, if a leaving group is present on a side chain attached to the indene ring, its substitution by a nucleophile will follow either an SN1 or SN2 pathway depending on the structure of the substrate, the nature of the nucleophile, the leaving group, and the reaction conditions. organic-chemistry.orgulethbridge.ca For example, an intramolecular SN2 reaction is a key step in the synthesis of certain pyrrolizidinone derivatives from intermediates that could be conceptually related to functionalized indenes. researchgate.net

Kinetic and Thermodynamic Parameters of Synthetic Reactions

The efficiency and outcome of indene synthesis are governed by kinetic and thermodynamic factors. For instance, in the gold-catalyzed synthesis from ynamides, DFT (Density Functional Theory) calculations have identified the initial researchgate.netsciforum.net-hydride shift as the rate-determining step. researchgate.net This highlights the kinetic control of the reaction.

The formation of polycyclic aromatic hydrocarbons (PAHs), including indene, is a complex process with numerous competing reaction pathways. rsc.orguoa.gr The rate constants for these reactions are highly dependent on temperature and pressure. rsc.orguoa.gr For example, the formation of indene in combustion processes can occur through various routes, such as the reaction of the phenyl radical with allene or propyne, and the reaction of the benzyl radical with acetylene. uoa.grresearchgate.net The relative importance of these pathways is dictated by the specific reaction conditions. uoa.gr

Thermodynamic considerations also play a crucial role. The stability of intermediates, such as carbocations, often directs the reaction pathway. byjus.com In the cross-condensation reactions leading to chlorinated naphthalenes, which share structural motifs with substituted indenes, the thermodynamic stability of the intermediates and products determines the major reaction pathways. mdpi.com

Table 1: Key Mechanistic Steps and Intermediates in Indene Formation

| Mechanistic Step | Key Intermediate | Description |

| researchgate.netsciforum.net-Hydride Shift | Keteniminium Ion | An intramolecular hydride migration facilitated by a highly electrophilic keteniminium ion, often the rate-determining step. researchgate.netnih.gov |

| Carbocation Cyclization | Carbocation | An electrophilic attack of a carbocationic center by a nucleophilic portion of the molecule, leading to ring formation. sciforum.net |

| Nucleophilic Substitution | N/A | Post-synthesis functionalization of the indene scaffold via SN1 or SN2 mechanisms. chemicalnote.comorganic-chemistry.org |

Catalytic Cycle Analysis in Metal-Mediated Indene Synthesis

Metal catalysis provides powerful and selective methods for the synthesis of indenes. organic-chemistry.org A prominent example is the gold-catalyzed intramolecular hydroalkylation of ynamides. nih.govacs.org

The catalytic cycle is proposed to begin with the coordination of the gold(I) catalyst to the alkyne of the ynamide, which activates it towards nucleophilic attack. This leads to the formation of a highly electrophilic keteniminium ion intermediate. researchgate.netnih.gov This intermediate then undergoes a researchgate.netsciforum.net-hydride shift, which is often the turnover-limiting step. researchgate.net The subsequent cyclization of the resulting enamide, followed by protodeauration, regenerates the active gold catalyst and releases the indene product. researchgate.net

Rhodium catalysts have also been employed in the synthesis of indene derivatives from 2-(chloromethyl)phenylboronic acid and alkynes. organic-chemistry.org While the detailed catalytic cycle may differ from the gold-catalyzed system, it likely involves oxidative addition, migratory insertion, and reductive elimination steps, characteristic of many transition metal-catalyzed cross-coupling reactions. The regioselectivity in these reactions is often influenced by the steric nature of the substituents on the alkyne. organic-chemistry.org

Furthermore, rhodium-catalyzed reactions of donor/acceptor carbenoids with propargylic alcohols can lead to the formation of allenes through a tandem ylide formation and nih.govd-nb.info-sigmatropic rearrangement. nih.gov While not directly forming indenes, this chemistry highlights the versatility of metal carbenoids in C-C bond formation and rearrangements, which are fundamental processes in many indene syntheses.

Advanced Spectroscopic and Diffraction Based Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(propan-2-ylidene)-2H-indene in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined. researchgate.netorganicchemistrydata.org Modern NMR spectrometers, operating at high magnetic field strengths, provide the necessary resolution to distinguish between magnetically non-equivalent nuclei within the molecule. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the indene (B144670) ring system and the isopropylidene group. The protons on the five-membered ring and the benzene (B151609) ring will appear in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methyl protons of the isopropylidene group would likely appear as a singlet in the upfield region, unless there is restricted rotation, which could lead to separate signals. The integration of these signals confirms the number of protons in each unique environment. docbrown.infoyoutube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. docbrown.info The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the sp²-hybridized carbons of the indene ring and the exocyclic double bond will resonate at lower field compared to the sp³-hybridized methyl carbons of the isopropylidene group. researchgate.netdocbrown.info Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. bas.bg

Detailed analysis of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals by revealing through-bond correlations between neighboring nuclei. bas.bgmdpi.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Indene-H (Aromatic) | 7.0 - 8.0 | 120 - 145 | Multiplets |

| Isopropylidene-CH₃ | 1.5 - 2.5 | 20 - 30 | Singlet |

| Indene-C (Aromatic) | - | 120 - 145 | - |

| Indene-C (Quaternary) | - | 140 - 160 | - |

| Isopropylidene-C | - | 110 - 130 | - |

| Isopropylidene-C (Quaternary) | - | 130 - 150 | - |

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in this compound. libretexts.org By measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the molecule's bonds, a characteristic spectrum is obtained. libretexts.orglibretexts.org

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. These include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the isopropylidene methyl groups would be observed in the 3000-2850 cm⁻¹ range. libretexts.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indene system and the exocyclic double bond are expected to appear in the 1650-1450 cm⁻¹ region. The conjugation in the molecule can influence the exact position and intensity of these bands. libretexts.org

C-H Bending: Out-of-plane and in-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring and typically occur in the 900-675 cm⁻¹ region. libretexts.org

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and assist in the assignment of the experimental FT-IR bands. csic.esresearchgate.netscispace.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₃) | Stretching | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| Exocyclic C=C | Stretching | ~1640 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The extended π-conjugated system, encompassing the indene ring and the exocyclic double bond, is expected to give rise to characteristic absorption bands in the UV-Vis region.

The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. The wavelength of maximum absorption (λ_max) is related to the energy gap between these orbitals. For conjugated systems like this compound, these transitions are typically π → π* transitions.

The position and intensity of the absorption bands are sensitive to the extent of conjugation. researchgate.net The fusion of the five-membered ring to the benzene ring and the presence of the exocyclic double bond create a larger delocalized system compared to simple indene. This extended conjugation is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to its non-conjugated counterparts. The specific λ_max values can be used to study the electronic effects of the isopropylidene substituent on the indene chromophore.

Mass Spectrometry (e.g., HR-TOFMS) for Molecular Formula Validation within Structural Studies

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. nist.govdocbrown.info High-resolution mass spectrometry (HRMS), often utilizing a time-of-flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. docbrown.info

In a typical mass spectrometry experiment, the molecule is ionized, often by electron ionization (EI), to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion is measured. For this compound (C₁₂H₁₂), the expected exact mass of the molecular ion can be calculated with high precision. HR-TOFMS can measure this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula and ruling out other possibilities with the same nominal mass. nist.gov

Furthermore, the mass spectrum displays a characteristic fragmentation pattern, which arises from the breakdown of the molecular ion into smaller, stable fragment ions. The analysis of these fragmentation pathways can provide additional structural information, corroborating the connectivity of the atoms within the molecule. For instance, the loss of a methyl group (CH₃) from the molecular ion would be a plausible fragmentation pathway for this compound.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction is the most powerful technique for the definitive determination of the three-dimensional molecular structure of this compound in the solid state. uchicago.edunih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, from which the precise positions of all atoms in the crystal lattice can be determined.

The data obtained from single crystal X-ray diffraction allows for the precise measurement of all bond lengths, bond angles, and torsional angles within the this compound molecule. nih.gov This information provides a definitive confirmation of the molecular connectivity and reveals subtle structural features that may be influenced by steric and electronic effects. For example, the bond lengths within the fused ring system can indicate the degree of aromaticity and bond fixation. The geometry around the exocyclic double bond, including any deviations from planarity, can also be accurately determined. nih.gov

Beyond the structure of a single molecule, single crystal X-ray diffraction reveals how the molecules of this compound are arranged in the crystal lattice. This includes the analysis of intermolecular interactions that govern the crystal packing. mdpi.com For an aromatic system like this compound, π-π stacking interactions between the planar indene moieties of adjacent molecules are likely to be a significant feature of the crystal packing. nih.govbeilstein-journals.orgnih.govrsc.orgrsc.org The analysis of these interactions, including the distance and offset between the aromatic rings, provides insight into the forces that stabilize the crystal structure. nih.gov Other intermolecular forces, such as C-H···π interactions, may also play a role in the formation of the supramolecular assembly.

Interactive Data Table: Key Structural Parameters from Single Crystal X-ray Diffraction

| Parameter | Description | Expected Significance |

| C=C Bond Lengths | Lengths of double bonds in the indene and isopropylidene groups. | Indicates degree of conjugation and bond order. |

| C-C Bond Lengths | Lengths of single bonds within the fused ring system. | Reflects bond strain and hybridization. |

| Bond Angles | Angles between adjacent bonds. | Reveals any steric strain or distortions from ideal geometry. nih.gov |

| Torsional Angles | Dihedral angles describing the rotation around bonds. | Defines the overall conformation and planarity of the molecule. nih.gov |

| π-π Stacking Distance | Perpendicular distance between parallel aromatic rings. | Indicates the strength of the π-π stacking interaction. nih.gov |

| Stacking Offset | Lateral displacement between stacked aromatic rings. | Characterizes the geometry of the π-π stacking. |

Investigation of Conformational Isomers and Distortions in the Crystalline State

Comprehensive searches of scientific literature and crystallographic databases did not yield specific experimental data on the conformational isomers or crystalline state distortions of this compound. Single-crystal X-ray diffraction analysis, the definitive method for elucidating the three-dimensional structure of a molecule in the solid state, has not been reported for this compound.

The absence of such data precludes a detailed discussion of its crystal packing, intermolecular interactions, and any inherent molecular distortions that may arise from steric strain or crystal lattice forces. The planarity of the indene ring system and the rotational freedom around the bond connecting the isopropylidene group to the five-membered ring suggest the potential for interesting conformational features. However, without experimental crystallographic data, any discussion of specific bond lengths, bond angles, dihedral angles, and potential polymorphism remains purely speculative.

Similarly, detailed research findings regarding conformational isomers of this compound in the crystalline state are not available. Techniques such as variable-temperature crystallography or the study of different crystallization conditions, which can often reveal the presence of multiple conformers or polymorphs, have not been applied to this specific molecule according to available public domain information.

Computational and theoretical chemistry could offer predictions regarding the molecule's preferred conformation and potential energy landscape. However, without experimental validation through techniques like X-ray diffraction, these theoretical models cannot be confirmed.

Therefore, a definitive analysis of the conformational isomers and crystalline state distortions of this compound awaits future experimental investigation.

Computational Chemistry and Theoretical Investigations of 2 Propan 2 Ylidene 2h Indene

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure and reactivity of organic molecules. By approximating the complex many-electron problem to one based on electron density, DFT offers a balance of accuracy and computational efficiency. For derivatives of indene (B144670) and similar structures, DFT calculations are used to explore optimized geometries, electronic properties, and potential reaction pathways. nih.gov

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule requires less energy to be excited, making it more reactive and kinetically less stable. researchgate.netresearchgate.net Conversely, a large energy gap indicates high chemical stability. researchgate.net DFT calculations are widely used to determine these orbital energies and the resulting gap. dergipark.org.tr For 2-(propan-2-ylidene)-2H-indene, the HOMO is expected to be localized primarily on the π-system of the fulvene (B1219640) core, while the LUMO would also be a π-type orbital. The energy gap would provide insight into its reactivity in processes like cycloadditions or electrophilic/nucleophilic attacks.

Table 1: Representative Data from a DFT-based Frontier Orbital Analysis

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.6 eV |

| Note: The values presented are illustrative for a fulvene-type system and would require specific calculation for this compound. |

DFT is instrumental in elucidating reaction mechanisms by locating transition states (TS) and mapping the potential energy surface of a reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy barrier determine the reaction's feasibility and rate. Computational methods can identify these saddle points on the energy landscape.

For reactions involving fulvene derivatives, such as pericyclic reactions or additions, DFT calculations can model the transformation from reactants to products. Once a transition state structure is proposed, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that this TS correctly connects the desired reactants and products (or intermediates). nih.gov This mapping provides a detailed, step-by-step view of the bond-making and bond-breaking processes. nih.gov

Table 2: Example Data from a DFT Reaction Pathway Calculation

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactants | Starting materials (e.g., this compound + dienophile) | 0.0 | Initial bond distances |

| Transition State (TS) | Highest energy structure along the reaction path | +25.5 | Partially formed/broken bonds |

| Products | Final cycloadduct | -15.0 | Final stable geometry |

| Note: Values are hypothetical and represent typical outputs for a cycloaddition reaction. |

Theoretical vibrational frequency calculations using DFT are a standard procedure for predicting the infrared (IR) and Raman spectra of a molecule. scirp.orgresearchgate.net These calculations provide the frequencies and intensities of the fundamental vibrational modes. researchgate.net By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands to specific atomic motions (stretching, bending, rocking) can be made. scirp.orgresearchgate.net

Often, the calculated harmonic frequencies are systematically higher than the experimental (anharmonic) frequencies. To improve agreement, the computed values are typically multiplied by a scaling factor. researchgate.net Potential Energy Distribution (PED) analysis can also be performed to quantify the contribution of individual internal coordinates to each vibrational mode, aiding in a precise assignment. researchgate.net

Table 3: Correlation of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν1 | 3085 | 3088 | Aromatic C-H Stretch |

| ν2 | 2970 | 2975 | Alkyl C-H Stretch |

| ν3 | 1645 | 1650 | C=C Stretch (Exocyclic) |

| ν4 | 1610 | 1612 | C=C Stretch (Ring) |

| ν5 | 1450 | 1455 | CH₃ Asymmetric Bend |

| Note: Frequencies are representative and intended to illustrate the correlation process. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.govmdpi.com

For this compound, an MD simulation could be used to explore its conformational flexibility, particularly the rotation of the isopropylidene group relative to the indene ring. In a solution, MD can model the interactions between the solute and solvent molecules, revealing details about the solvation shell. researchgate.net In the context of a biological system, MD can simulate the binding of the molecule to a receptor, assessing the stability of the complex and identifying key intermolecular forces like hydrogen bonds or hydrophobic interactions. nih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability and flexibility of the system. nih.gov

Quantum Chemical Characterization of Reaction Intermediates

Many chemical reactions proceed through short-lived, high-energy intermediates that are difficult to isolate or observe experimentally. Quantum chemical calculations, especially with DFT, are essential for characterizing these transient species. nih.gov

By calculating the optimized geometry, energy, and electronic properties of potential intermediates, chemists can gain a deeper understanding of the reaction mechanism. For instance, in a stepwise reaction involving this compound, DFT could be used to determine the relative stability of a carbocationic, carbanionic, or radical intermediate. The calculations can also distinguish between different electronic states, such as singlet and triplet states, which may have different reactivities and lead to different products. nih.gov This information is crucial for explaining observed product distributions and for designing more selective reactions.

Advanced Applications of 2 Propan 2 Ylidene 2h Indene and Its Derivatives in Functional Materials

Role in Organic Electronic Devices

Derivatives of indenofluorene and dibenzofulvene, which share structural similarities with 2-(propan-2-ylidene)-2H-indene, have been investigated for their potential in organic electronic devices due to their versatile synthesis and modifiable physicochemical properties. mdpi.comrsc.org

The planarity and large π-conjugated system of azafluorene (B8703113) derivatives, which are structurally related to indenofluorenes, make them excellent candidates for electron transport materials in OLEDs. The molecular structure allows for significant overlap of molecular orbitals between adjacent molecules, which is expected to facilitate efficient electron transport. google.com Furthermore, the introduction of substituents, such as an alkyl group at the 9-position of the azafluorene ring, can enhance the chemical and thermal stability of the molecule, preventing degradation when used in OLED devices. google.com

Dibenzofulvene derivatives have also emerged as promising materials for OLEDs. mdpi.comresearchgate.net Their synthesis through Knoevenagel condensation allows for the introduction of various substituents, which can be further modified using coupling reactions like the Buchwald-Hartwig, Suzuki, or Sonogashira reactions. mdpi.com This chemical versatility enables the fine-tuning of their optical and electronic properties for specific OLED applications. mdpi.com For instance, certain carbazolyl-substituted spiro[acridine-9,9′-fluorene] derivatives have been developed as deep-blue emitters for OLEDs. researchgate.net

Additionally, anthracene (B1667546) derivatives have been extensively used in OLEDs as emitting materials, as well as hole- and electron-transporting materials, with their performance and stability being highly dependent on the nature of their substituents. rsc.org The development of dual-core structures, such as those combining anthracene and pyrene, aims to prevent excimer formation and improve electroluminescence efficiency and color purity in blue-emitting OLEDs. nih.gov

Indenofluorene derivatives have shown significant promise as n-type semiconductors in OFETs. acs.orguoregon.edu For example, indenofluorenediones with fluorine substituents have been used to fabricate stable, high-performance n-type OFETs. The number of fluorine substituents has been found to directly impact the electrical stability of the devices, with a higher number of fluorine atoms leading to improved stability by increasing the activation energies for charge trap creation. acs.org TriF-IF-dione based FETs have demonstrated impressive device performance with a field-effect mobility of 0.16 cm²/ (V s), an on/off current ratio of 10⁶, and a threshold voltage of 9.2 V. acs.org

The molecular packing of these materials is a critical factor in their performance. Single crystals of an aryl-substituted indenofluorene have been shown to serve as the active layer in an OFET exhibiting ambipolar behavior. uoregon.edu The ability to create both n-type and p-type charge carriers is a valuable property for the development of more complex organic circuits. The versatility of the indenofluorene scaffold allows for the synthesis of various regioisomers and functionalized derivatives, providing a platform to study the relationship between chemical structure, molecular properties, and semiconductivity in OFETs. rsc.org

| Indenofluorene Derivative | OFET Performance Metric | Value | Reference |

| TriF-IF-dione | Field-Effect Mobility | 0.16 cm²/(V s) | acs.org |

| TriF-IF-dione | On/Off Current Ratio | 10⁶ | acs.org |

| TriF-IF-dione | Threshold Voltage | 9.2 V | acs.org |

| 2,6-DADTT | Field-Effect Mobility | up to 1.26 cm² V⁻¹ s⁻¹ | nih.gov |

| 2,6-DADTT | On/Off Current Ratio | 10⁶ ~ 10⁸ | nih.gov |

This table presents selected performance data for OFETs based on indenofluorene and related derivatives.

The development of stable and efficient perovskite solar cells (PSCs) is a major area of materials research. youtube.comyoutube.com Organic materials play a crucial role as charge transport layers in these devices. Dibenzofulvene derivatives have been identified as promising hole transport materials (HTMs) for PSCs. mdpi.comresearchgate.net Their tunable physicochemical properties allow for the design of materials with appropriate energy levels and charge mobilities to efficiently extract and transport holes from the perovskite absorber layer.

While direct applications of this compound derivatives in PSCs are not widely reported, the broader class of fluorene-based materials has been successfully employed. Low-cost fluorene-based HTMs have been used to achieve high-efficiency planar p-i-n PSCs. epa.gov Furthermore, research into fullerene derivatives, some of which incorporate aromatic fused ring structures, has shown their potential as electron transport materials in organic solar cells due to their high electron mobility and suitable LUMO energy levels. google.com The exploration of fulvene-derivatized fullerenes is also an active area of investigation for organic solar cell applications. researchgate.netnih.gov The search for lead-free perovskite materials, such as those based on tin, is also an important direction, with solvent engineering playing a key role in the fabrication of stable tin halide perovskite films. youtube.com

Application in Fluorescent and Optical Materials

Indenofluorene derivatives exhibit interesting linear and non-linear optical properties. nih.gov Some of these compounds have a small optical gap and a significant diradical character, which can be tuned by modifying their molecular structure. mdpi.comnih.gov This tunability makes them attractive for applications in optical materials. The study of the low-lying excited states and optical properties of indenofluorene diradicaloids provides insights into their spectroscopic behavior and potential for non-radiative deactivation pathways. mdpi.combohrium.com

The synthesis of novel fluorophores based on the indenofluorenyl backbone has led to the development of new blue/violet emitters. researchgate.net The photophysical properties of these materials are influenced by the specific isomer and the rigidity of the molecular structure. For instance, increasing the rigidity of the chain can lead to a bathochromic shift in the emission wavelength, indicating an extension of the π-conjugation. researchgate.net

Azafluorenone derivatives have also been investigated for their fluorescent properties. Some of these compounds exhibit moderate fluorescence, particularly those with an embedded pyridone motif, while others with substituted pyridines are non-fluorescent. nih.gov

| Compound Class | Optical Property | Observation | Reference |

| Indeno[2,1-b]fluorene | Optical Gap | Small, with significant diradical character | nih.gov |

| (2,1-a)-Indenofluorenyl derivatives | Emission | Blue/violet | researchgate.net |

| Azafluorenone derivatives | Fluorescence | Moderate with pyridone motif | nih.gov |

This table summarizes key optical properties of indenofluorene and related derivatives.

Development as Ligands in Organometallic Catalysis and Polymerization Processes

Fulvenes, including derivatives of this compound, are known to act as ligands in organometallic chemistry. wikipedia.org The exocyclic double bond and the cyclopentadienyl (B1206354) ring system provide multiple coordination sites for metal centers. For example, 2,3,4,5-tetramethylfulvene (Me4Fv) can be generated from the deprotonation of cationic pentamethylcyclopentadienyl complexes and can form "tuck-in" complexes. wikipedia.org

The synthesis of fluorene (B118485) and indenofluorene compounds can be achieved through palladium-catalyzed tandem reactions involving C(sp³)–H bond activation. nih.gov This methodology has the potential for the preparation of a variety of cyclic compounds, including substituted oligofluorenes and polyfluorenes. nih.gov The ability of fulvenes to participate in various cycloaddition reactions also opens up pathways for the synthesis of complex polycyclic scaffolds, which can be valuable in materials chemistry. beilstein-journals.org While the direct use of this compound as a ligand in major industrial polymerization processes is not widely documented, the fundamental chemistry of fulvenes and indenofluorenes suggests their potential in the development of novel catalysts and functional polymers. beilstein-journals.orgwikipedia.org

Derivatization and Functionalization Strategies for Tunable Properties

Regioselective and Stereoselective Functionalization Approaches

The functionalization of 2-(propan-2-ylidene)-2H-indene can be achieved with a high degree of control over both the position (regioselectivity) and the spatial orientation (stereoselectivity) of the incoming groups. Cycloaddition reactions are paramount in this regard.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com this compound can act as a dienophile, reacting with electron-rich dienes. The stereochemistry of the dienophile is retained in the product, making the reaction stereospecific. libretexts.org For instance, a cis-dienophile will lead to a product with cis substituents on the newly formed ring. chemistrysteps.com

[3+2] Cycloaddition: This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. rsc.org this compound serves as an excellent dipolarophile for various 1,3-dipoles, such as nitrones and nitrile oxides. These reactions are often highly regioselective, with the regiochemical outcome being predictable based on frontier molecular orbital (FMO) theory. rsc.org

For example, the 1,3-dipolar cycloaddition of nitrones to the exocyclic double bond of indene (B144670) derivatives leads to the formation of spiro-isoxazolidines. mdpi.com The reaction of 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones with azomethine ylides has been shown to proceed with high regioselectivity to yield dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones. nih.gov The stereoselectivity of these cycloadditions can often be controlled by the reaction conditions, and in some cases, the reactions are reversible, allowing for thermodynamic control over the diastereomeric ratio. mdpi.com

Table 1: Examples of Regio- and Stereoselective Cycloadditions on Indene Derivatives

| Reactants | Reaction Type | Product Class | Selectivity |

|---|---|---|---|

| 2-(Arylmethylene)-1H-inden-1-ones + Azomethine Ylides | [3+2] Cycloaddition | Dispiro-pyrrolidines | High Regioselectivity nih.gov |

| 2-(2-Oxoindoline-3-ylidene)acetates + Nitrones | [3+2] Cycloaddition | Spiroisoxazolidines | Regio- and Stereoselective mdpi.com |

| Cyclic Dienes + this compound (as dienophile) | [4+2] Diels-Alder | Substituted Cyclohexenes | Stereospecific libretexts.orgchemistrysteps.com |

Introduction of Electron-Accepting/Donating Groups for Electronic Modulation

The electronic properties of the this compound system can be fine-tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the reactivity of the fulvene (B1219640) core.

In the context of Diels-Alder reactions, the rate is generally increased when the diene is substituted with EDGs and the dienophile (in this case, the fulvene derivative) is substituted with EWGs. masterorganicchemistry.comlibretexts.org Conversely, for "inverse-electron-demand" Diels-Alder reactions, the fulvene would be substituted with EDGs to enhance its reactivity with an electron-poor diene. wikipedia.org

The introduction of EWGs, such as cyano or carbonyl groups, onto the fulvene framework makes the exocyclic double bond more electron-deficient and thus a better dipolarophile for reaction with electron-rich 1,3-dipoles. This is a common strategy to enhance reactivity and control regioselectivity in [3+2] cycloadditions. organic-chemistry.org

Table 2: Influence of Substituents on the Reactivity of Fulvenes in Cycloadditions

| Substituent Type on Fulvene | Effect on Electronic Properties | Impact on "Normal-Demand" Diels-Alder Reactivity (Fulvene as Dienophile) |

|---|---|---|

| Electron-Donating Group (EDG) | Increases HOMO energy | Decreased reactivity |

| Electron-Withdrawing Group (EWG) | Lowers LUMO energy | Increased reactivity |

Strategies for Spiro Compound Formation

Spiro compounds, which contain two rings connected by a single common atom, are a prominent class of molecules with diverse applications. This compound is an excellent precursor for the synthesis of spiro[indene-1,x']-heterocycles and other spirocyclic systems. The primary route to these structures is through cycloaddition reactions where the exocyclic double bond of the fulvene participates in ring formation.

[3+2] Cycloaddition for Spiro-Heterocycles: As mentioned, the 1,3-dipolar cycloaddition of various dipoles across the exocyclic double bond of this compound directly leads to the formation of a spiro-heterocyclic system. For instance:

With Nitrile Oxides: Reaction with nitrile oxides, often generated in situ, yields spiro[indene-1,5'-isoxazoline] derivatives. nih.govyoutube.com

With Azomethine Ylides: The reaction with azomethine ylides, which can be generated from the condensation of α-amino acids with aldehydes or ketones, produces spiro[indene-1,3'-pyrrolidine] structures. nih.gov The synthesis of spiro[pyrrolidine-2,3'-oxindole] compounds via this method is well-established. google.comgoogle.com

Diels-Alder Reactions: Intramolecular Diels-Alder reactions of appropriately substituted this compound derivatives can also lead to complex spirocyclic frameworks. Furthermore, dimerization of fulvenes through a Diels-Alder pathway, where one molecule acts as the diene and another as the dienophile, can also produce spiro structures.

A notable example of spiro compound formation involves the iodine-promoted cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates, which affords 2-iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones. rsc.org While this does not use this compound as a direct starting material, it highlights a synthetic route to spiro-indenes. Another approach is the synthesis of spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] from the reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones. researchgate.net

Table 3: Synthetic Routes to Spiro-Indene Compounds

| Starting Materials | Reaction Type | Spiro Product Class |

|---|---|---|

| This compound + Nitrile Oxide | [3+2] Cycloaddition | Spiro[indene-1,5'-isoxazoline] |

| This compound + Azomethine Ylide | [3+2] Cycloaddition | Spiro[indene-1,3'-pyrrolidine] |

| 2-(Arylmethylene)-1H-inden-1-ones + Isatin/Sarcosine | [3+2] Cycloaddition | Dispiro[indene-pyrrolidine-indole] nih.gov |

| 2-(3-Hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates + Iodine | Cascade Cyclization | 2-Iodo-spiro[indene-1,1′-isobenzofuran]-3′-one rsc.org |

Q & A

Q. What are the standard synthetic routes for preparing 2-(Propan-2-ylidene)-2H-indene?

The synthesis of this compound typically involves condensation reactions between indene derivatives and ketones or aldehydes under controlled conditions. For example, in the preparation of structurally similar compounds, hydrazinecarbothioamides are reacted with aldehydes to form alkenylidene intermediates, followed by cyclization . A specific protocol for derivatives includes using preparative HPLC for purification, achieving yields of ~18–48% depending on substituents (e.g., Compound 47 and 49 in ). Key parameters to optimize include:

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

A combination of NMR (¹H/¹³C) , FT-IR , and mass spectrometry is critical. For example:

- ¹H NMR : Peaks at δ 5.5–6.5 ppm indicate aromatic protons from the indene core, while δ 1.2–2.0 ppm corresponds to isopropylidene methyl groups .

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ confirm C=C bonds in the indene moiety .

- High-resolution mass spectrometry (HRMS) : Used to verify molecular formulas (e.g., C₃₂H₃₈N₂O₃S for Compound 47, MW = 530.73 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is the gold standard. Key steps include:

Data collection : High-resolution (<1.0 Å) datasets reduce thermal parameter errors .

Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns like motifs in crystal packing, which stabilize the isopropylidene conformation .

Validation : Check for data contradictions (e.g., anomalous dispersion effects) using the CIF validation tool in SHELX .

Q. How do electronic effects of substituents influence the reactivity of this compound in Diels-Alder reactions?

Electron-withdrawing groups (EWGs) on the indene core increase dienophile reactivity. For example:

- Substituent position : EWGs at the 3-position enhance regioselectivity due to conjugation with the diene system.

- Kinetic vs. thermodynamic control : Steric effects from isopropylidene groups favor endo transition states, as shown in DFT studies (e.g., ΔΔG‡ = 2–3 kcal/mol for endo vs. exo pathways) .

| Substituent | Reaction Rate (k, s⁻¹) | Endo:Exo Ratio |

|---|---|---|

| -NO₂ | 1.2 × 10⁻³ | 85:15 |

| -OCH₃ | 4.5 × 10⁻⁴ | 70:30 |

Q. How can contradictory spectroscopic and computational data be reconciled for this compound?

Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Mitigation strategies include:

- Variable-temperature NMR : Identify equilibrium shifts (e.g., coalescence temperatures for rotamers).

- Solvent polarity studies : Compare UV-Vis spectra in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess solvatochromism .

- DFT benchmarking : Use hybrid functionals (e.g., B3LYP-D3) with implicit solvent models to align computational predictions with experimental data .

Methodological Guidelines

- For synthesis : Optimize reaction time and temperature using design-of-experiment (DoE) approaches to minimize side products .

- For crystallography : Validate hydrogen-bonding networks using the IUCr CheckCIF tool to ensure structural reliability .

- For data interpretation : Apply the CRITIC software for electron-density analysis to resolve ambiguities in bond orders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.